[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate is an organic compound with the molecular formula C10H16N2O4. It is known for its applications in the synthesis of various biologically active molecules, including those with anti-inflammatory, antibacterial, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,6-dioxopiperidine under acid-catalyzed conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate is used as a building block for the synthesis of complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, tert-butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate is investigated for its potential therapeutic properties. It has shown promise in the treatment of inflammatory diseases, bacterial infections, and certain types of cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-[[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]methyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C19H23N3O5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]methyl]carbamate |
InChI |
InChI=1S/C19H23N3O5/c1-19(2,3)27-18(26)20-9-11-5-4-6-12-13(11)10-22(17(12)25)14-7-8-15(23)21-16(14)24/h4-6,14H,7-10H2,1-3H3,(H,20,26)(H,21,23,24) |
InChI Key |
QPYDRCOBUFLJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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